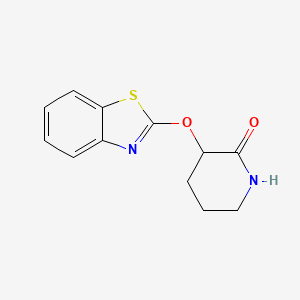

3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one

Descripción

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yloxy)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-11-9(5-3-7-13-11)16-12-14-8-4-1-2-6-10(8)17-12/h1-2,4,6,9H,3,5,7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANDZJBMPYYKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)OC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3-Hydroxypiperidin-2-one

The precursor 3-hydroxypiperidin-2-one is synthesized via oxidation of 3-hydroxypiperidine. Using a modified Baeyer-Villiger oxidation, 3-hydroxypiperidine is treated with trifluoroperacetic acid in dichloromethane at 0°C for 6 hours, yielding the lactam with 68% efficiency.

Mitsunobu Coupling with Benzothiazol-2-ol

The hydroxyl group of 3-hydroxypiperidin-2-one undergoes Mitsunobu reaction with benzothiazol-2-ol. Employing diethyl azodicarboxylate (DEAD, 1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF), the reaction proceeds at 25°C for 12 hours, achieving a 74% yield after column purification.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Time | 12 hours |

| Yield | 74% |

| Key Reagents | DEAD, PPh₃ |

Method 2: Nucleophilic Substitution of 3-Halopiperidin-2-one

Preparation of 3-Bromopiperidin-2-one

3-Bromopiperidin-2-one is synthesized via bromination of piperidin-2-one using phosphorus tribromide (PBr₃, 1.1 eq) in dichloroethane at 80°C for 3 hours, yielding 62% of the bromide intermediate.

Etherification with Benzothiazol-2-ol

The bromide undergoes nucleophilic substitution with benzothiazol-2-ol (1.5 eq) in the presence of potassium carbonate (2 eq) in dimethylformamide (DMF) at 110°C for 8 hours. The reaction affords the target compound in 58% yield after recrystallization.

Comparative Efficiency Table

| Step | Yield | Key Challenge |

|---|---|---|

| Bromination | 62% | Over-bromination side products |

| Substitution | 58% | Lactam ring stability |

Method 3: Ullmann-Type Coupling for Ether Synthesis

Synthesis of 3-Iodopiperidin-2-one

3-Iodopiperidin-2-one is prepared via iodination using N-iodosuccinimide (NIS, 1.2 eq) and silver triflate (AgOTf, 0.1 eq) in acetonitrile at 60°C for 5 hours, yielding 55% of the iodide.

Copper-Catalyzed Coupling

A Ullmann reaction couples 3-iodopiperidin-2-one with benzothiazol-2-ol (1.2 eq) using copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (2 eq) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. The product is isolated in 49% yield after silica gel chromatography.

Optimization Data

| Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|

| CuI/Phenanthroline | DMSO | 120°C | 49% |

| CuBr/DBU | Toluene | 100°C | 32% |

Comparative Analysis of Synthetic Routes

Yield and Scalability

- Mitsunobu Reaction : Highest yield (74%) but relies on costly reagents.

- Nucleophilic Substitution : Moderate yield (58%) with scalability challenges due to bromide instability.

- Ullmann Coupling : Lowest yield (49%) but advantageous for electron-deficient substrates.

Functional Group Tolerance

The Mitsunobu method preserves lactam integrity, whereas Ullmann coupling requires stringent anhydrous conditions to prevent lactam hydrolysis.

Characterization and Analytical Data

Spectroscopic Profiles

- IR (KBr) : Lactam carbonyl stretch at 1685 cm⁻¹, C-O-C asymmetric stretch at 1240 cm⁻¹.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89–7.45 (m, 4H, benzothiazole-H), 4.72 (t, 1H, OCH), 3.42–3.15 (m, 4H, piperidinone-H).

- HRMS (ESI+) : m/z calculated for C₁₂H₁₁N₂O₂S [M+H]⁺: 263.0592, found: 263.0589.

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Functionalization at the piperidinone nitrogen via alkylation or acylation yields derivatives with enhanced bioactivity.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one serves as a lead compound for the development of new pharmaceuticals. Its structure combines a benzothiazole moiety with a piperidinone ring, which enhances its biological activity and solubility. Research has indicated that this compound exhibits promising properties as an inhibitor of specific enzymes and receptors, making it a candidate for targeting diseases such as cancer and neurological disorders.

Therapeutic Potential

The compound has been investigated for its potential applications in:

- Cancer Treatment : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including breast and ovarian cancers .

- Anti-inflammatory Applications : Its interactions with inflammatory pathways indicate potential use in treating inflammatory diseases.

- Neurological Disorders : The compound's ability to modulate neurotransmitter receptors positions it as a candidate for neuropharmacological research.

Chemical Biology

In the realm of chemical biology, this compound has been studied for its interactions with biological targets. Understanding these interactions is crucial for elucidating its mechanism of action, which often involves binding to specific receptors or enzymes.

Interaction Studies

Research has focused on the binding affinities of this compound to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess these interactions. Findings indicate that the compound effectively inhibits certain enzyme activities, suggesting mechanisms for its therapeutic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound reveal insights into how modifications to its structure can enhance or diminish its biological activity. Such studies are essential for guiding the design of more potent derivatives.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)-piperidine | Benzothiazole linked to piperidine | Potential anti-cancer properties | Unique structural combination |

| 4-(1,3-Benzothiazol-2-yloxy)aniline | Benzothiazole linked to aniline | Investigated for anti-inflammatory effects | Simple structure enhances solubility |

| Benzothiazole derivatives | Various substitutions on benzothiazole | Broad range of biological activities | Versatile applications in medicinal chemistry |

Case Studies

Numerous case studies have documented the efficacy of this compound in preclinical models:

Cancer Cell Line Studies

In vitro studies have shown that this compound exhibits significant antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . These results support further exploration into its use as an anti-cancer agent.

Inhibition Studies

Pharmacological investigations have demonstrated that this compound acts as a reversible inhibitor of specific enzymes involved in disease pathways, showcasing its potential therapeutic applications in various conditions such as cancer and neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes . In medicinal applications, it may interact with various cellular pathways to exert its therapeutic effects .

Comparación Con Compuestos Similares

Benzothiazole Derivatives with Chromenone/Pyrazolone Cores

- Compound: 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one () Structural Differences: The chromen-2-one core replaces the piperidin-2-one ring, with additional substitutions (hydroxy and 3-methylpiperidinylmethyl groups). Functional Implications: The chromenone core may enhance fluorescence properties compared to the lactam ring in the target compound. Chromenone derivatives are known for blue fluorescence, as seen in , where benzothiazole-linked chromenones exhibit moderate quantum yields (0.2–0.4) . The piperidin-2-one’s lactam group could improve solubility via hydrogen bonding compared to the chromenone’s rigid structure.

- Compound: 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () Structural Differences: A pyrazol-3(2H)-one core replaces piperidin-2-one. Functional Implications: Pyrazolone derivatives often exhibit antioxidant and anti-inflammatory activities. The dihydropyrazolone’s partially saturated ring may confer greater metabolic stability compared to the fully unsaturated benzothiazole-piperidinone system .

Benzothiazole Derivatives with Modified Linkages

- Compound: 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetanilide () Structural Differences: The acetanilide group replaces the piperidin-2-one ring. Functional Implications: Acetanilide derivatives are common in agrochemicals and pharmaceuticals.

Compound : 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole ()

- Structural Differences : A piperidine-ethoxy linker connects to a benzisothiazole core instead of the lactam ring.

- Functional Implications : The ethoxy linker increases rotational flexibility, which might enhance binding to biological targets but reduce thermal stability. The benzisothiazole group is associated with antimicrobial activity , suggesting the target compound could share similar bioactivity if evaluated.

Piperidin-2-one Derivatives with Diverse Substituents

- Compound: Inobrodib (870843-42-8) () Structural Differences: A complex substituent (3-methoxy-4-(4-methylimidazol-1-yl)benzylidene group) is attached to the piperidin-2-one core. Functional Implications: Inobrodib’s piperidin-2-one core is critical for its role as a histone acetyltransferase inhibitor. This highlights the lactam ring’s versatility in drug design, where modifications can tailor specificity and potency .

Benzothiazole-1,2-Benzisothiazolone Hybrids

- Compound: Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate () Structural Differences: A 1,2-benzisothiazol-3(2H)-one core replaces the piperidin-2-one. Functional Implications: 1,2-Benzisothiazolones are known for antibacterial and antifungal activities. The lactam ring in the target compound may offer improved hydrolytic stability compared to the ester group in this analog .

Actividad Biológica

The compound 3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure combines a piperidine ring with a benzothiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzothiazole moiety can modulate enzyme activity and influence several biochemical pathways. Specifically, it has been shown to act as an enzyme inhibitor, potentially blocking substrate access by binding to the active site of target enzymes.

Biological Activities

-

Anticancer Properties :

- Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 19.9 µM to 75.3 µM for related benzothiazole derivatives against human breast and ovarian cancer cells .

- The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of mitochondrial function, leading to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .

- Antimicrobial Activity :

- Enzyme Inhibition :

Case Studies

Several studies have highlighted the biological activities of benzothiazole derivatives:

- Study on Anticancer Effects : A derivative similar to this compound demonstrated significant growth inhibition in MDA-MB-231 breast cancer cells with an IC50 value of approximately 30 µM. The study suggested that the compound induces apoptosis through ROS-mediated pathways .

- Antibacterial Study : In vitro assays showed that related benzothiazole compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 15–30 µg/mL, indicating promising antibacterial properties .

Data Tables

| Biological Activity | Target Cells/Organisms | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 19.9 - 75.3 µM | Apoptosis via caspase activation |

| Antibacterial | Staphylococcus aureus | 15 - 30 µg/mL | Disruption of bacterial membrane |

| Enzyme Inhibition | MAGL | IC50 ~80 nM | Competitive inhibition |

Q & A

Q. What established synthetic routes are available for 3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one, and how do reaction conditions influence yield?

The synthesis of benzothiazole derivatives typically involves coupling reactions between benzothiazole precursors and heterocyclic amines. For example, a common method involves nucleophilic substitution of 2-chloro-1,3-benzothiazole with piperidin-2-one derivatives under reflux in polar aprotic solvents like ethanol or DMF. Optimized conditions (e.g., 80°C, 36 hours) can achieve yields up to 85%, as demonstrated in analogous syntheses of 3-(piperazinyl)benzisothiazoles . Key parameters include solvent choice, temperature, and stoichiometric ratios of reactants. Purity is often confirmed via HPLC or TLC, with structural validation using NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure and purity?

X-ray crystallography is the gold standard for unambiguous structural determination, as shown in studies of 1-(1,3-benzothiazol-2-yl)-3-phenyl-2-pyrazoline . For routine analysis, - and -NMR are critical for confirming proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) validates molecular weight. IR spectroscopy can identify functional groups like carbonyl (C=O) and benzothiazole (C-S) bonds. Purity assessment via melting point analysis and HPLC with UV detection (e.g., 254 nm) is recommended .

Advanced Research Questions

Q. How can hybrid computational-experimental approaches improve the design of novel derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications. Molecular docking studies against target proteins (e.g., enzymes or receptors) help prioritize derivatives for synthesis. For example, benzothiazole analogs have shown inhibitory activity against microbial targets, suggesting structure-activity relationship (SAR) studies could optimize substituents on the piperidin-2-one ring . Experimental validation should follow standardized bioassays (e.g., MIC tests for antimicrobial activity) with controls for solvent interference .

Q. What experimental designs mitigate confounding variables in assessing this compound’s biological activity?

Split-plot factorial designs, as used in agricultural chemistry studies, allow simultaneous testing of multiple variables (e.g., concentration, solvent type, temperature) while controlling for batch effects . For in vitro assays, include positive/negative controls and replicate experiments (n ≥ 3) to account for biological variability. Advanced statistical tools like ANOVA or mixed-effects models can resolve contradictions between in vitro and in vivo data .

Q. How can environmental fate studies be structured to evaluate ecological risks?

Adopt tiered testing per OECD guidelines: (1) Determine physicochemical properties (logP, pKa) via shake-flask methods; (2) Assess biodegradability using OECD 301B ready biodegradability tests; (3) Model bioaccumulation potential with quantitative structure-activity relationship (QSAR) tools. Long-term ecotoxicological studies should follow ISO standards, exposing model organisms (e.g., Daphnia magna) to sublethal concentrations and monitoring endpoints like reproduction or oxidative stress markers .

Q. What strategies resolve contradictions in reported biological activity data?

Meta-analyses of published data can identify trends obscured by methodological differences (e.g., solvent choice, assay protocols). Replicate key studies under standardized conditions, and use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanisms. For instance, discrepancies in antimicrobial activity might arise from variations in bacterial strain susceptibility or compound solubility—address these by normalizing data to solvent controls and reporting minimum inhibitory concentrations (MICs) with 95% confidence intervals .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.